2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

Catalog No.
S3497642
CAS No.
1067175-36-3
M.F
C27H41N2OP
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1...

CAS Number

1067175-36-3

Product Name

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

IUPAC Name

2-dicyclohexylphosphanyl-N,N-di(propan-2-yl)indole-1-carboxamide

Molecular Formula

C27H41N2OP

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H41N2OP/c1-20(2)28(21(3)4)27(30)29-25-18-12-11-13-22(25)19-26(29)31(23-14-7-5-8-15-23)24-16-9-6-10-17-24/h11-13,18-21,23-24H,5-10,14-17H2,1-4H3

InChI Key

FDXSDIWDTPDIQJ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide is a complex organic compound notable for its unique structure and potential applications in various fields, particularly in catalysis and pharmaceuticals. The compound features a dicyclohexylphosphino group, which enhances its reactivity and stability in

Ligand in Cross-Coupling Reactions

Cross-coupling reactions are a fundamental tool in organic chemistry for forming carbon-carbon bonds. Amidole-Phos functions as a ligand, a molecule that binds to a metal center in a catalyst to activate it for the reaction.

Specifically, Amidole-Phos finds use in several prominent cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms an aryl-aryl or aryl-alkyl bond using aryl halides or pseudohalides and organometallic reagents .
  • Suzuki-Miyaura coupling: This reaction constructs a carbon-carbon bond between an aryl or vinyl boronic acid and an organic halide .
  • Stille coupling: This reaction forms a carbon-carbon bond between an organotin reagent and an organic halide .
  • Sonogashira coupling: This reaction constructs a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide .
  • Negishi coupling: This reaction forms a carbon-carbon bond between an organozinc reagent and an organic halide .
  • Heck coupling: This reaction constructs a carbon-carbon bond between an alkene and an organic halide in the presence of a palladium catalyst .
  • Hiyama coupling: This reaction forms a carbon-carbon bond between an organosilane and an organic halide .

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen bonds. These reactions are crucial for synthesizing anilines and other nitrogen-containing compounds. The presence of the dicyclohexylphosphino ligand facilitates these reactions by stabilizing the palladium catalyst, thereby enhancing the yield of desired products

The synthesis of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide typically involves several steps:

  • Formation of the Indole Core: Starting with suitable precursors, the indole structure is synthesized through cyclization reactions.
  • Phosphine Ligand Attachment: Dicyclohexylphosphine is introduced to form the phosphino group.
  • Amide Formation: The carboxylic acid functionality is converted to an amide through reaction with an amine derived from isopropanol .

Interaction studies involving 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide focus on its role as a ligand in catalysis. Research has shown that its interaction with palladium can significantly influence reaction pathways and product distributions in C–N coupling reactions

Of Palladium-Catalyzed C–N Cross-Coupling Reactions" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512" rel="nofollow noopener" target="_blank"> . Further studies could explore its interactions with biological targets to assess potential medicinal applications.

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Diphenylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideDiphenyl vs. dicyclohexyl phosphineDifferent steric and electronic properties affecting catalytic performance
2-(Tricyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideTricyclohexyl phosphineIncreased steric bulk may alter reactivity patterns
2-(Dicyclopropylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideDicyclopropyl vs. dicyclohexyl phosphineVariations in solubility and stability profiles

These comparisons highlight the unique aspects of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide, particularly its balance between steric hindrance and reactivity, making it a valuable candidate for specific catalytic applications.

The Fischer indole synthesis serves as the cornerstone for constructing the indole core of 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide. This classical method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds to form substituted indoles. In the context of ligand synthesis, 2’-bromoacetophenone and phenylhydrazine hydrochloride are reacted under acidic conditions (typically HCl in ethanol) to yield 2-arylindole intermediates. The bromine substituent at the 2-position of the acetophenone derivative ensures regioselective indole formation, which is critical for subsequent functionalization.

A notable advantage of this approach lies in its scalability and compatibility with diverse substituents. For instance, methyl groups introduced at the 1-position of the indole ring enhance steric bulk, a feature crucial for modulating ligand-metal interactions in catalytic applications. The reaction typically proceeds at reflux temperatures (80–100°C) for 12–24 hours, achieving yields exceeding 75% after purification via silica gel chromatography.

Table 1: Representative Conditions for Fischer Indole Synthesis

ReactantAcid CatalystTemperature (°C)Yield (%)
Phenylhydrazine + 2’-bromoacetophenoneHCl/EtOH8078
4-Methoxyphenylhydrazine + propiophenoneH2SO4/AcOH10082

The electronic properties of the indole scaffold can be fine-tuned by varying the substituents on the phenylhydrazine and carbonyl components. Electron-donating groups such as methoxy enhance nucleophilic cyclization rates, while halogens (e.g., bromine) provide sites for cross-coupling reactions.

Lithiation-Trapping Strategies for Phosphine Group Introduction

Installation of the dicyclohexylphosphino moiety at the indole’s 2-position relies on lithiation-trapping sequences. The methyl-protected indole intermediate undergoes deprotonation at the 2-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at cryogenic temperatures (–78°C). This generates a resonance-stabilized lithioindole species, which reacts with chlorodicyclohexylphosphine to form the C–P bond.

Critical parameters for success include:

  • Base selection: LDA provides superior regioselectivity over n-butyllithium due to its lower basicity and reduced side reactions.
  • Temperature control: Maintaining reactions below –70°C minimizes phosphine oxidation and ensures electrophilic trapping at the lithiated position.
  • Stoichiometry: A 1.2:1 molar ratio of chlorodicyclohexylphosphine to lithioindole prevents over-phosphination and byproduct formation.

Post-trapping, the crude product is typically purified via column chromatography using ethyl acetate/hexane gradients, yielding the phosphinoindole precursor in 60–70% isolated yield. Nuclear magnetic resonance (NMR) spectroscopy confirms successful phosphine incorporation through characteristic 31P chemical shifts between δ –15 to –25 ppm.

Amide Coupling Techniques for Carboxamide Functionalization

The N,N-bis(1-methylethyl)carboxamide group is introduced via peptide-like coupling reactions. The carboxylic acid derivative of the phosphinoindole intermediate reacts with diisopropylamine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). These conditions activate the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Table 2: Carboxamide Coupling Optimization

Coupling AgentSolventTemperature (°C)Yield (%)
EDC/HOBtDichloromethane2585
DCC/DMAPTetrahydrofuran0→2572
HATUDimethylformamide2591

Notably, the use of hexafluorophosphate-based activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhances reaction efficiency in polar aprotic solvents, achieving yields >90%. The bulky diisopropylamine moiety necessitates extended reaction times (12–18 hours) to overcome steric hindrance during amide bond formation.

Optimization of Steric and Electronic Parameters During Synthesis

The ligand’s catalytic efficacy in cross-coupling reactions depends critically on balancing steric bulk and electron-donating capacity. Key optimization strategies include:

  • Steric tuning: Increasing the cone angle of the dicyclohexylphosphino group (145°) promotes dissociation from the metal center, enhancing catalytic turnover. Conversely, N-methylation of the indole nitrogen restricts rotational freedom, preorganizing the ligand for metal coordination.
  • Electronic modulation: Electron-withdrawing substituents on the indole ring (e.g., bromine) stabilize the metal-ligand complex by decreasing electron density at the phosphorus atom.

Table 3: Impact of Substituents on Catalytic Activity

SubstituentCone Angle (°)TON (Suzuki Coupling)
Cy2P14512,500
Ph2P1458,200
iPr2P1326,700

(TON = turnover number; data from )

Density functional theory (DFT) calculations reveal that the κ²-P,O-coordination mode of the ligand to palladium lowers the activation energy for oxidative addition of aryl chlorides by 12–15 kcal/mol compared to monodentate phosphines. This bifunctional coordination arises from the amide carbonyl’s ability to stabilize electron-deficient metal centers, a feature optimized during synthetic iterations.

κ²-P,O Coordination Modes in Palladium Complexes

The indole-amide scaffold enables 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide to adopt κ²-P,O coordination in palladium complexes, as evidenced by structural analogs. In the Pd/InAm-phos system, single-crystal X-ray diffraction confirmed κ²-P,O binding, where the phosphine (P) and amide oxygen (O) simultaneously coordinate palladium [3] [4]. This chelation mode stabilizes square-planar Pd(II) intermediates during oxidative addition, critical for Suzuki–Miyaura cross-coupling reactions [3]. The P–Pd bond length in such complexes typically ranges from 2.28–2.32 Å, while the O–Pd distance falls between 2.05–2.10 Å, reflecting strong σ-donor and moderate π-acceptor capabilities [4].

The dicyclohexylphosphino group enhances electron density at palladium, accelerating oxidative addition of aryl chlorides. Comparative studies show that κ²-P,O ligands outperform monodentate phosphines in sterically hindered couplings due to reduced ligand dissociation and enhanced stability [6].

Conformational Analysis of Dicyclohexylphosphino Substituents

Dicyclohexylphosphino substituents exhibit axial-equatorial conformational flexibility influenced by bite angle strain and steric repulsion. In seven-coordinate tungsten complexes, analogous ligands like bis(diphenylphosphino)methane (dppm) favor equatorial-equatorial (eq-eq) orientations to minimize bite angle strain (73° vs. ideal 72° for pentagonal bipyramids) [2]. However, bulkier dicyclohexyl groups in 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide likely shift this balance.

Computational studies on dppe (natural bite angle 89°) reveal that ax-eq orientations alleviate phenyl repulsion but introduce bite angle strain [2]. For dicyclohexyl analogs, the larger cyclohexyl substituents may favor ax-eq configurations to avoid clashes with the indole backbone, albeit at the cost of increased torsional strain. This conformational adaptability enables the ligand to accommodate diverse metal geometries while maintaining catalytic activity.

Steric Effects of Bis(1-methylethyl) Carboxamide Groups

The N,N-bis(1-methylethyl) carboxamide moiety imposes significant steric bulk, shaping both coordination geometry and substrate accessibility. In palladium complexes, these groups create a protective pocket around the metal center, shielding it from undesired side reactions while permitting selective substrate approach [3] [6]. The dihedral angle between the amide plane and indole ring averages 45–50°, orienting the isopropyl groups perpendicular to the coordination plane to minimize steric hindrance [4].

Comparative kinetic studies demonstrate that replacing bis(1-methylethyl) with smaller alkyl groups (e.g., methyl) reduces catalytic efficiency in hindered couplings by 30–40%, underscoring the importance of steric bulk in stabilizing transition states [6]. Molecular dynamics simulations suggest that the isopropyl groups dynamically adjust during catalysis, transiently creating apertures for substrate entry while maintaining overall rigidity [3].

Comparative Crystal Structure Analysis with Analogous Indole-Phosphine Ligands

Crystallographic comparisons highlight distinct structural features of 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide relative to related ligands:

ParameterThis Ligand (Modeled)*InAm-Phos [3] [4]Indazole-Phos [5]
P–M bond length (Å)2.302.292.31
O–M bond length (Å)2.072.06N/A
Bite angle P–M–O (°)8584N/A
Amide dihedral angle (°)484532

*Modeled based on analogous complexes.

The dicyclohexylphosphino group increases steric protection compared to InAm-Phos’s diphenylphosphino, as evidenced by a 5% larger solvent-accessible surface area [3] [5]. Meanwhile, the indazole-phosphine system adopts a flatter geometry (32° dihedral), favoring π-stacking over steric shielding [5]. These structural distinctions correlate with functional differences: the title ligand achieves higher turnover numbers in hindered couplings (TON > 20,000 vs. 15,000 for InAm-Phos) [3] [6].

The carboxamide’s bis(1-methylethyl) groups induce a 0.15 Å elongation in the Pd–O bond compared to N-methyl analogs, balancing electronic donation and steric demands [4]. This nuanced interplay between geometry and substituent effects positions 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide as a uniquely versatile ligand for high-steric-demand catalysis.

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide demonstrates exceptional performance in Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl substrates. The ligand's unique structural features, combining the electron-rich indole framework with bulky dicyclohexylphosphino and diisopropyl substituents, enable efficient coupling of challenging electrophiles that are typically unreactive under standard conditions [1] [2].

Research findings indicate that this indole-based phosphine ligand excels in promoting cross-coupling reactions of sterically congested aryl halides. The catalytic system shows remarkable efficiency with 2,6-diisopropylphenyl chloride, achieving yields of 85-95% with catalyst loadings as low as 0.05-0.1 mol% [3]. The high turnover frequencies observed (2000-5000 h⁻¹) demonstrate the exceptional activity of this ligand in overcoming the inherent challenges associated with sterically demanding substrates.

The ligand's effectiveness extends to various sterically hindered aryl bromides, where complete conversions are achieved within 4 hours at moderate temperatures (80-100°C) [2]. Comparative studies with other phosphine ligands reveal that the indole-based system provides superior performance, particularly when the ligand-to-palladium ratio is optimized to 2:1. This ratio requirement suggests a unique coordination mode that facilitates the critical transmetalation and reductive elimination steps [2].

Mechanistic investigations reveal that the sterically demanding nature of the dicyclohexylphosphino groups creates a favorable environment for reductive elimination from bulky palladium intermediates. The indole backbone provides both electronic richness and conformational flexibility, allowing the catalyst to accommodate sterically congested coupling partners while maintaining high catalytic activity [4].

SubstrateCatalyst Loading (mol%)Reaction ConditionsYield (%)TOF (h⁻¹)
2,6-Diisopropylphenyl Chloride0.05-0.1100-120°C, K₃PO₄, t-BuOH85-952000-5000 [3]
2-Bromo-1-methoxynaphthalene1.0-2.080-100°C, K₂CO₃, DME95-9850-200 [2]
2,4,6-Trimethylphenyl Bromide0.5-1.090-110°C, Cs₂CO₃, dioxane80-9280-300 [4]
Tri-ortho-substituted Aryl Halides0.005 (50 ppm)120°C, K₃PO₄, t-BuOH, 10 min85-92500-1000 [4]

Buchwald-Hartwig Amination of Challenging Electrophiles

The application of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide in Buchwald-Hartwig amination reactions represents a significant advancement in carbon-nitrogen bond formation chemistry. The ligand demonstrates exceptional capability in facilitating amination reactions with challenging electrophiles, including deactivated aryl halides and sterically hindered substrates that are typically problematic for conventional catalyst systems [5] [6].

Experimental studies reveal that the indole-based phosphine ligand enables efficient coupling of aryl mesylates and tosylates with various nitrogen nucleophiles. The catalyst system achieves excellent yields (85-95%) in the amination of aryl mesylates with primary and secondary amines at relatively low catalyst loadings (0.5-2.0 mol%) [7]. The high mono-selectivity (>95%) observed in these reactions is attributed to the ligand's ability to control the reaction pathway through steric and electronic effects.

The ligand's effectiveness extends to challenging five-membered heterocyclic electrophiles, where conventional biarylphosphine ligands often fail. Research demonstrates that the bulky adamantyl-like steric environment created by the dicyclohexylphosphino groups facilitates reductive elimination from sterically congested palladium intermediates [5]. Computational studies support these findings, showing that the ligand forces the heteroaryl group toward the amide ligand, creating a geometry favorable for reductive elimination.

The catalyst system shows remarkable functional group tolerance, accommodating electron-withdrawing substituents such as cyano, nitro, and ester groups on both the electrophile and nucleophile components. Temperature optimization studies indicate that reactions proceed efficiently at moderate temperatures (80-120°C), with higher temperatures required only for the most challenging substrates [8].

ElectrophileNucleophileCatalyst Loading (mol%)Temperature (°C)Yield (%)Selectivity
Aryl MesylatesPrimary/Secondary Amines0.5-2.080-12085-95Mono > 95% [7]
Deactivated Aryl ChloridesMorpholine, Piperidine2.0-5.0120-15065-85Mono > 85% [8]
Five-membered HeterocyclesBenzamides2.0-10.0110-16060-82Amide selective [5]
Heteroaryl BromidesIndoles, Pyrroles1.0-2.590-13070-88N-selective [6]

Role in Palladium-Catalyzed α-Arylation Reactions

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide plays a crucial role in palladium-catalyzed α-arylation reactions, enabling the direct functionalization of activated methylene compounds with aryl halides. The ligand's unique structural features provide the necessary electronic and steric properties to facilitate these challenging transformations, which require precise control over competing reaction pathways [9] [10].

Research investigations demonstrate that the indole-based phosphine ligand enables highly selective mono-α-arylation of acetamide derivatives with aryl halides. The catalyst system achieves excellent chemoselectivity (>10:1 mono/diarylation) through careful optimization of reaction conditions, including base selection and stoichiometry control [9]. The high selectivity is attributed to the ligand's bulky steric environment, which inhibits the second arylation event by creating unfavorable steric interactions.

The ligand shows exceptional performance in the α-arylation of methyl sulfonamides, achieving high yields (75-88%) with excellent mono-selectivity (>8:1) [10]. High-throughput experimentation reveals that the indole-based ligand significantly outperforms other phosphine ligands in terms of both activity and selectivity. The large steric bulk of the ligand is proposed to slow the rate of transmetalation of the deprotonated substrate with the palladium complex, thereby preventing over-arylation.

Mechanistic studies indicate that the weakly acidic α-protons of the substrates (pKa up to 35) are reversibly deprotonated by the base, forming enolate intermediates that undergo transmetalation with the palladium complex. The indole ligand facilitates this process by providing an electron-rich environment that promotes oxidative addition while maintaining selectivity through steric control [9].

SubstrateElectrophileBaseCatalyst Loading (mol%)Yield (%)Mono/Di Selectivity
Acetamide DerivativesAryl BromidesLiOᵗBu2.5-5.080-95>10:1 [9]
Methyl SulfonamidesAryl ChloridesNaOᵗBu1.0-3.075-88>8:1 [10]
SulfoxidesHeteroaryl BromidesNaN(SiMe₃)₂1.5-4.070-90>12:1 [9]
Ketone EnolatesAryl TriflatesK₃PO₄0.5-2.085-92>15:1 [11]

Efficiency in Low Catalyst Loading Systems (ppm-level)

The development of palladium-catalyzed cross-coupling reactions operating at parts-per-million catalyst loadings represents a significant advancement in sustainable chemistry. 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide demonstrates exceptional efficiency in these ultra-low loading systems, achieving high turnover numbers while maintaining excellent reaction rates and selectivities [12] [13] [14].

Research findings reveal that the indole-based phosphine ligand enables Suzuki-Miyaura coupling reactions at palladium loadings as low as 9.5 × 10⁻⁵ mol% (approximately 10 ppm). These systems achieve remarkable turnover numbers (10,000-100,000) while maintaining high yields (85-92%) for challenging substrates including deactivated and sterically hindered aryl chlorides [13]. The exceptional performance at such low loadings is attributed to the ligand's ability to form highly active and stable palladium complexes that resist deactivation pathways.

The catalyst system shows remarkable longevity in continuous operation, with sustained activity observed over extended reaction periods. Mechanistic studies indicate that the electron-rich indole framework stabilizes the palladium center against oxidative decomposition, while the bulky dicyclohexylphosphino groups prevent catalyst aggregation and precipitation [15]. These factors contribute to the exceptional catalyst lifetime required for achieving high turnover numbers.

Comparative analysis with other ligand systems reveals that the indole-based phosphine consistently outperforms conventional ligands in ppm-level applications. The superior performance is particularly pronounced in challenging transformations such as the coupling of deactivated aryl chlorides, where conventional systems often require significantly higher catalyst loadings to achieve comparable results [13] [14].

The practical implications of these ultra-low loading systems extend beyond academic interest, offering substantial economic and environmental benefits. Reduced palladium consumption translates to lower catalyst costs and simplified purification procedures, while minimizing metal contamination in pharmaceutical applications [15]. The ability to achieve efficient catalysis at ppm levels represents a crucial step toward truly sustainable cross-coupling methodology.

Reaction TypePd Loading (ppm)Substrate ScopeTypical Yield (%)TONKey Advantage
Suzuki-Miyaura Coupling9.5-500Hindered Aryl Chlorides85-9210,000-100,000Minimal metal contamination [13]
Sonogashira Coupling100-1200Terminal Alkynes70-88833-10,000Mild conditions [14]
Direct Arylation200-1500Heteroarenes65-85567-5,000Functional group tolerance [15]
Buchwald-Hartwig Amination300-2000Primary Amines60-80500-3,333Green chemistry [15]

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Dates

Last modified: 08-19-2023

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